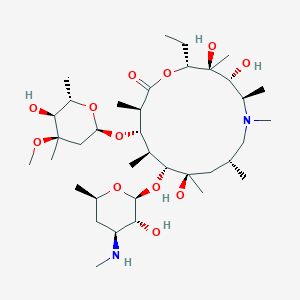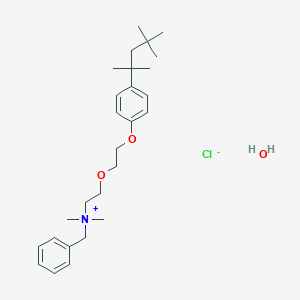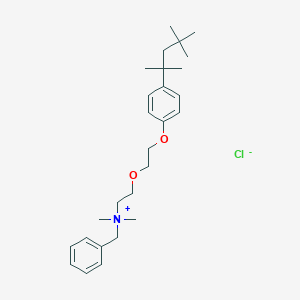
7-Aminodesacetoxycephalosporanic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-ADCA is bacterial cell walls. It interferes with the synthesis of the peptidoglycan layer of bacterial cell walls, which provides the cell wall with the strength needed for the survival of bacteria in human body .
Mode of Action
7-ADCA, like other cephalosporins, binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. PBPs are enzymes involved in the final steps of constructing the bacterial cell wall. By binding to these proteins, 7-ADCA inhibits the cross-linking of the peptidoglycan structure, which weakens the cell wall and leads to cell lysis .
Biochemical Pathways
7-ADCA is produced from penicillin G made by Penicillium chrysogenum involving several chemical steps followed by enzymatic deacylation using penicillin acylase . This process is part of the broader pathway of cephalosporin synthesis and bioconversion .
Result of Action
The action of 7-ADCA results in the weakening of the bacterial cell wall, leading to cell lysis and death, thereby exerting its antibacterial effect . It is effective against Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
7-Aminodesacetoxycephalosporanic acid plays a crucial role in biochemical reactions. It is used in the synthesis of cephalosporins and for bioconversion studies . The compound interacts with enzymes such as penicillin acylase in the process of enzymatic deacylation .
Cellular Effects
The specific cellular effects of this compound are not fully documented. As a precursor to cephalosporin antibiotics, it can be inferred that it may influence cell function by interfering with bacterial cell wall synthesis , thereby exerting antibacterial effects.
Molecular Mechanism
It is known to be involved in the synthesis of cephalosporins through a series of chemical and enzymatic steps
Temporal Effects in Laboratory Settings
It is recommended to store the compound at 2-8°C to maintain its stability.
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of cephalosporin antibiotics . It is produced from penicillin G through a series of chemical steps followed by enzymatic deacylation using penicillin acylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin Impurity B involves the hydrolysis of cephalexin under acidic or basic conditions. The reaction typically uses hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents. The process involves the cleavage of the β-lactam ring, leading to the formation of 7-Aminodesacetoxycephalosporanic acid .
Industrial Production Methods: In industrial settings, the production of Cephalexin Impurity B is controlled to ensure it remains within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the levels of this impurity during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: Cephalexin Impurity B undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, although they are less common for this impurity.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), metal ions (e.g., FeCl₃)
Acidic Conditions: Hydrochloric acid (HCl)
Basic Conditions: Sodium hydroxide (NaOH)
Major Products Formed: The major products formed from these reactions include various degradation products that can be identified and quantified using advanced analytical techniques like HPLC and mass spectrometry .
Scientific Research Applications
Cephalexin Impurity B has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Studied to understand its impact on the efficacy and safety of cephalexin formulations.
Industry: Utilized in quality control processes to ensure the purity and stability of cephalexin products.
Comparison with Similar Compounds
Cephalexin Diketopiperazine: Another impurity formed during the degradation of cephalexin.
Cephalexin Impurity F: An isomer of Cephalexin Impurity B with a different position of the double bond in the dihydrothiazine ring.
Uniqueness: Cephalexin Impurity B is unique due to its specific formation pathway and structural characteristics. Its identification and quantification are crucial for ensuring the quality and safety of cephalexin formulations .
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057687 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-43-3, 70287-30-8, 26395-99-3 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)
